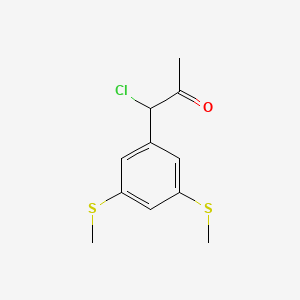![molecular formula C7H3BrN2O3 B14045338 7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a bromine atom at the 7th position of the pyrido[3,2-d][1,3]oxazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the oxazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazine ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent. The compound has shown activity against various cancer cell lines, including HeLa, MCF-7, A549, and PC3.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
作用机制
The mechanism of action of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar oxazine ring system but differs in the position and nature of the substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
属性
分子式 |
C7H3BrN2O3 |
|---|---|
分子量 |
243.01 g/mol |
IUPAC 名称 |
7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)6(11)13-7(12)10-4/h1-2H,(H,10,12) |
InChI 键 |
QHMOKILHDDNHFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NC(=O)OC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
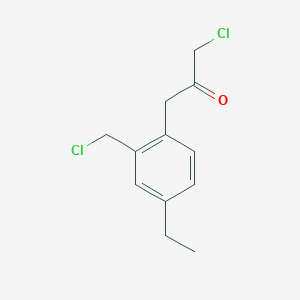
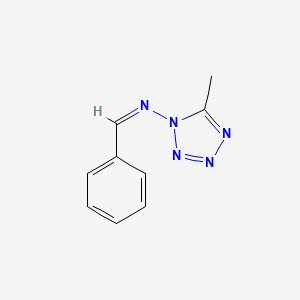
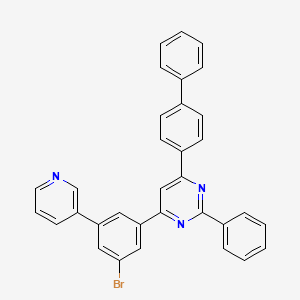
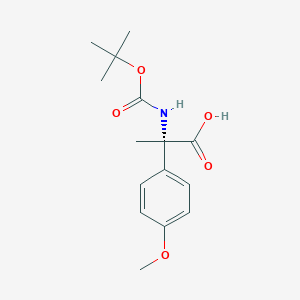
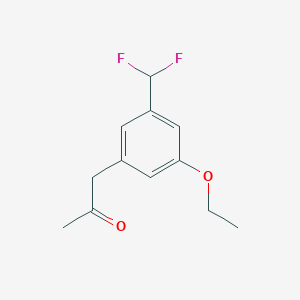
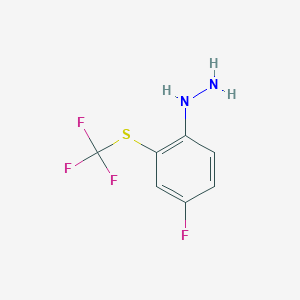
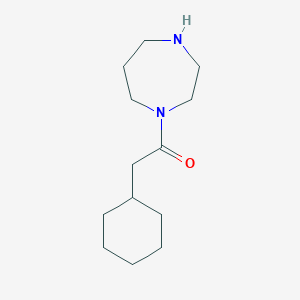
![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
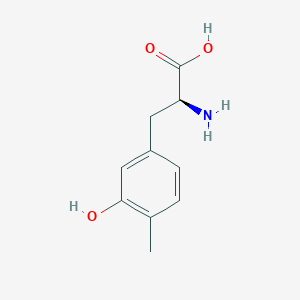
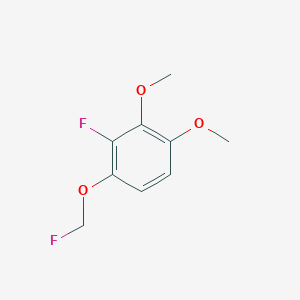
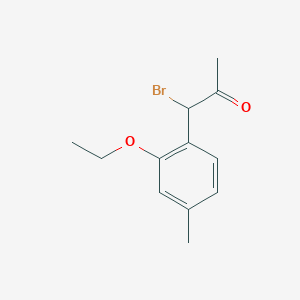
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
